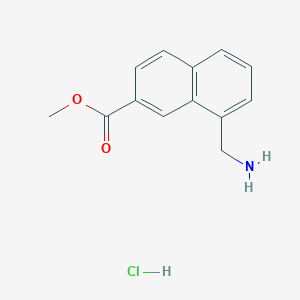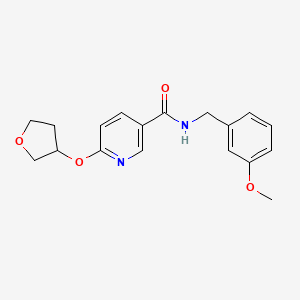
N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotection and Cellular Damage Recovery
N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a closely related compound, has been investigated for its neuroprotective properties. This compound preferentially inhibits the Na+/Ca2+ exchange (NCX) in neuronal cells, offering protection against hypoxia/reoxygenation-induced cell damage. Such properties indicate its potential as a therapeutic agent for neuroprotection (Iwamoto & Kita, 2006).
DNA Damage and Recovery
Nicotinamide analogues, such as 3-methoxybenzamide, have been shown to affect cellular recovery following DNA damage. These compounds inhibit poly(ADP-ribose) polymerases, affecting the recovery of cell division potential after DNA damage, which underscores their potential in cancer research and therapy (Jacobson et al., 1984).
Metabolic Pathways and Cancer
Research has expanded on the role of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds. NNMT is implicated in regulating multiple metabolic pathways in tissues and has been identified at high levels in several cancers, suggesting its involvement in cellular metabolism and potential as a target for cancer therapy (Pissios, 2017).
Herbicide Development
The synthesis and study of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have led to compounds with excellent herbicidal activity. This research indicates the potential for developing new herbicides based on modifications of the nicotinamide structure, demonstrating the chemical's versatility beyond medical applications (Yu et al., 2021).
Corrosion Inhibition
Nicotinamide derivatives have been explored for their corrosion inhibition effects on mild steel in acidic environments. This application highlights the chemical's potential in industrial settings, providing a novel approach to protecting metals from corrosion (Chakravarthy et al., 2014).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-4-2-3-13(9-15)10-20-18(21)14-5-6-17(19-11-14)24-16-7-8-23-12-16/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKWPGXYFICKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
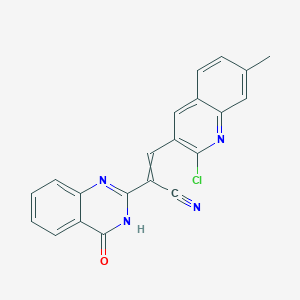

![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)
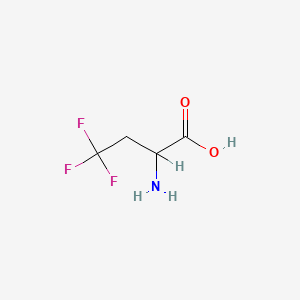


![N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2892705.png)
![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)
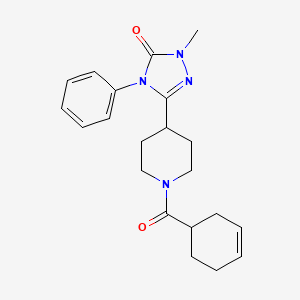

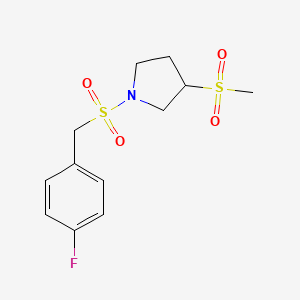
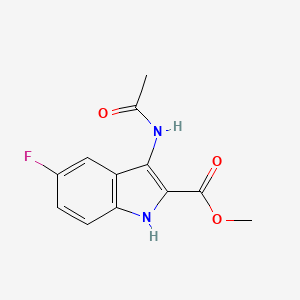
![2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B2892718.png)
